REACTION_SMILES
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[C:27]([c:28]1[cH:29][cH:30][c:31]([OH:32])[c:33]([C:35]([NH2:36])=[O:37])[cH:34]1)#[N:38].[CH3:12][C:13]1([CH3:26])[O:14][c:15]2[c:16]([cH:20][c:21]([C:24]#[N:25])[cH:22][cH:23]2)[C:17]([Cl:19])=[N:18]1.[CH3:44][C:45](=[O:46])[CH3:47].[H-:9].[N:10]#[N:11].[Na+:8].[O:39]=[CH:40][N:41]([CH3:42])[CH3:43].[nH:1]1[cH:2][cH:3][cH:4][cH:5][c:6]1=[O:7]>>[O:7]=[C:17]1[c:16]2[c:15]([cH:23][cH:22][c:21]([C:24]#[N:25])[cH:20]2)[O:14][C:13]([CH3:12])([CH3:26])[NH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(O)c(C(N)=O)c1
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Name
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CC1(C)N=C(Cl)c2cc(C#N)ccc2O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)N=C(Cl)c2cc(C#N)ccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cccc[nH]1
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Name
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Type
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product
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Smiles
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CC1(C)NC(=O)c2cc(C#N)ccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |